molecular formula C21H17FN2O3S2 B11328072 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11328072
M. Wt: 428.5 g/mol
InChI Key: MCBDTAIFXNGNKT-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated dibenzo[c,e][1,2]thiazine ring system and a methylsulfanyl-substituted phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine ring system: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Oxidation to form the dioxido group: This step may involve the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Attachment of the phenylacetamide moiety: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur and fluorine atoms.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and sulfur atoms in the compound can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • N-(3-methylsulfanylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Uniqueness

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both a fluorinated dibenzo[c,e][1,2]thiazine ring system and a methylsulfanyl-substituted phenylacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17FN2O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H17FN2O3S2/c1-28-16-6-4-5-15(12-16)23-21(25)13-24-19-10-9-14(22)11-18(19)17-7-2-3-8-20(17)29(24,26)27/h2-12H,13H2,1H3,(H,23,25)

InChI Key

MCBDTAIFXNGNKT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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